molecular formula C9H13N5 B2861602 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine CAS No. 1006319-23-8

5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine

Cat. No.: B2861602
CAS No.: 1006319-23-8
M. Wt: 191.238
InChI Key: ZDLQEXOAPSPSBU-UHFFFAOYSA-N
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Description

5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a pyrazole derivative with potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. Pyrazoles are known for their diverse pharmacological effects and structural versatility, making them valuable in drug discovery and other scientific research.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 5-methyl-1H-pyrazol-3-amine with 4-methyl-1H-pyrazole-1-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired compound's purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to reduce nitro groups or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can be used to introduce various substituents at different positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyrazole-3-one derivatives.

  • Reduction Products: Reduced pyrazole derivatives with various functional groups.

  • Substitution Products: Substituted pyrazoles with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, particularly in the development of antileishmanial and antimalarial agents. Medicine: Research is ongoing to explore its use in drug discovery, particularly for its potential therapeutic effects. Industry: The compound's versatility makes it valuable in material science for the development of new materials with specific properties.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole: A simpler pyrazole derivative with fewer substituents.

  • 3-Methyl-1H-pyrazole: Another pyrazole derivative with a different position of the methyl group.

  • 4-Methyl-1H-pyrazole: Similar to the compound but without the additional pyrazole ring.

Uniqueness: The presence of two pyrazole rings and the specific substitution pattern in 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine distinguishes it from other pyrazole derivatives, potentially leading to unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.

Properties

IUPAC Name

5-methyl-1-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-4-11-13(5-7)6-14-8(2)3-9(10)12-14/h3-5H,6H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLQEXOAPSPSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C=C(C=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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